

# recommended storage conditions for PSI-7409 tetrasodium

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Compound of Interest

Compound Name: PSI-7409 tetrasodium

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# Application Notes and Protocols: PSI-7409 Tetrasodium

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**PSI-7409 tetrasodium** is the active 5'-triphosphate metabolite of the prodrug sofosbuvir, a potent and direct-acting antiviral agent against the hepatitis C virus (HCV).[1][2][3][4] As a nucleotide analog, PSI-7409 functions as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[5] Its incorporation into the nascent viral RNA chain leads to non-obligatory chain termination, effectively halting the replication process.[5] These application notes provide detailed recommendations for the storage, handling, and experimental use of **PSI-7409 tetrasodium**.

### **Recommended Storage Conditions**

Proper storage of **PSI-7409 tetrasodium** is crucial to maintain its stability and activity. It is recommended to store the compound sealed and protected from moisture.[1]



Form	Storage Temperature	Duration	Notes
Solid (Powder)	-20°C	Up to 3 years	Keep in a tightly sealed container.
In Solvent	-80°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles.
-20°C	Up to 1 month	For shorter-term storage.	

## **Physicochemical and In Vitro Activity Data**

**PSI-7409 tetrasodium** exhibits potent and pan-genotypic inhibitory activity against HCV NS5B polymerase.

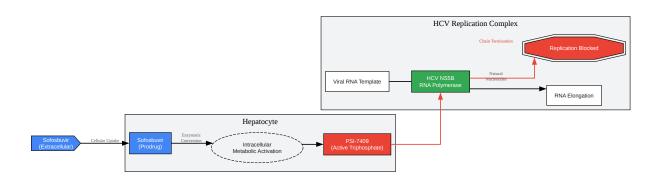


Parameter	Value	
Molecular Formula	C10H12FN2Na4O14P3	
Molecular Weight	588.09 g/mol	
Appearance	White to off-white solid	
Solubility	≥ 100 mg/mL in H <sub>2</sub> O	
IC <sub>50</sub> vs. HCV NS5B Polymerase (GT 1b_Con1)	1.6 μM[1][3]	
IC <sub>50</sub> vs. HCV NS5B Polymerase (GT 2a_JFH1)	2.8 μM[1][3]	
IC₅o vs. HCV NS5B Polymerase (GT 3a)	0.7 μM[1][3]	
IC50 vs. HCV NS5B Polymerase (GT 4a)	2.6 μM[1][3]	
IC50 vs. Human DNA Polymerase α	550 μM[1][2]	
Inhibition of Human DNA Pol β and γ	No inhibition observed[1][2]	
Max. Intracellular Concentration (Clone A cells, 48h)	~25 µM[1][2]	
Max. Intracellular Concentration (Primary Human Hepatocytes, 4h)	~100 µM[1][2]	

### **Mechanism of Action**

PSI-7409 is the pharmacologically active form of the prodrug sofosbuvir. Within the host cell, sofosbuvir undergoes metabolic activation to form PSI-7409. This active triphosphate then mimics the natural nucleotide substrates of the viral HCV NS5B polymerase. Upon incorporation into the growing viral RNA strand, it acts as a chain terminator, preventing further elongation and thus inhibiting viral replication.





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Mechanism of action for PSI-7409.

# Experimental Protocols Preparation of PSI-7409 Tetrasodium Stock Solution

- Reconstitution: Briefly centrifuge the vial of PSI-7409 tetrasodium to ensure the powder is at the bottom.
- Solvent Selection: Reconstitute the solid in sterile, nuclease-free water.
- Concentration: Prepare a stock solution of desired concentration (e.g., 10 mM). For a 10 mg vial (MW: 588.09), adding 1.70 mL of water will yield a 10 mM stock solution.
- Dissolution: Vortex gently to dissolve the solid. If necessary, sonication can be used to aid dissolution.[2]
- Sterilization: For use in cell-based assays, sterilize the stock solution by passing it through a 0.22 µm filter.[1][2]



Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
 [2]

### In Vitro HCV NS5B Polymerase Inhibition Assay

This protocol is adapted from established methods for measuring HCV RNA-dependent RNA polymerase (RdRp) activity.[6][7][8][9]

- Reaction Mixture Preparation: Prepare the reaction mixture on ice. For a 50 μL reaction, combine the following components:
  - 20 mM HEPES (pH 7.5)
  - 10 mM MgCl<sub>2</sub>
  - 7.5 mM Dithiothreitol (DTT)
  - 60 mM NaCl
  - 100 μg/mL Bovine Serum Albumin (BSA)
  - 20 units/mL RNasin
  - 100 nM RNA template (e.g., poly(C)-oligo(G)<sub>12</sub>)
  - ATP, CTP, GTP to desired concentrations (e.g., 250 μM each)
  - $\circ$  UTP (including [ $\alpha$ -32P]UTP for detection) to a final concentration of 10  $\mu$ M
  - Varying concentrations of PSI-7409 tetrasodium or vehicle control.
- Enzyme Addition: Add purified recombinant HCV NS5B polymerase (e.g., 50 nM final concentration) to initiate the reaction.
- Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
- Reaction Quenching: Stop the reaction by adding 50 μL of stop solution (e.g., 100 mM EDTA).



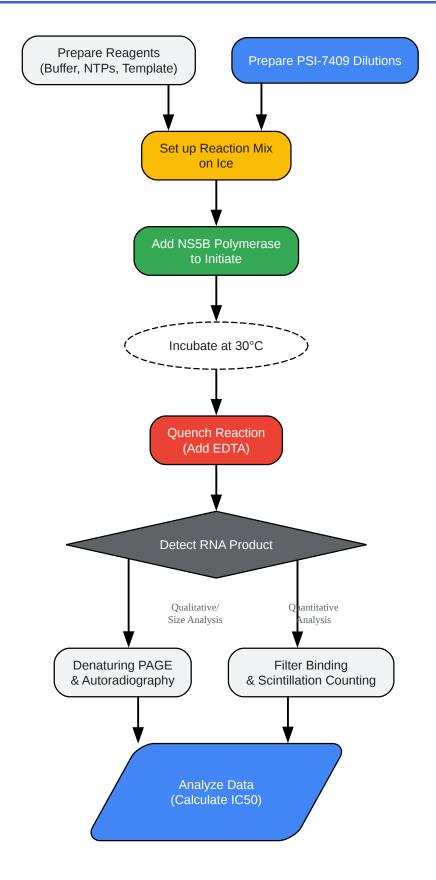




#### Product Purification/Detection:

- Filter-based method: Spot the reaction mixture onto DE81 ion-exchange filter paper. Wash the filters with 0.5 M Na<sub>2</sub>HPO<sub>4</sub> to remove unincorporated nucleotides. Measure the incorporated radioactivity using a scintillation counter.
- Gel-based method: Purify the RNA product using a suitable kit. Add an equal volume of 2X formamide loading dye, heat at 90°C for 5 minutes, and separate the products on a denaturing polyacrylamide gel. Visualize the radiolabeled RNA product by autoradiography or phosphorimaging.
- Data Analysis: Calculate the percent inhibition for each concentration of **PSI-7409 tetrasodium** relative to the vehicle control. Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve using non-linear regression analysis.





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Workflow for an in vitro HCV NS5B polymerase assay.



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